1-(1,3-二甲基哌啶-4-基)吡咯烷-2-羧酸

描述

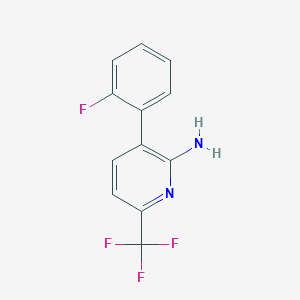

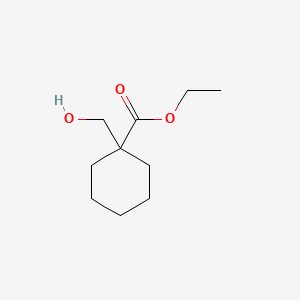

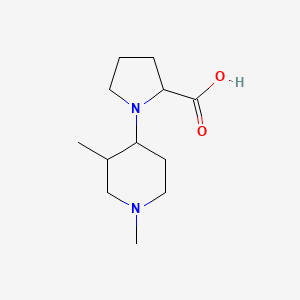

“1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid” is a compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 . It is a derivative of L-Proline, which is a nonpolar aliphatic amino acid due to its cyclic pyrrolidine side chain . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of “1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid” is characterized by a pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring in this compound can undergo various chemical reactions. For instance, it can participate in asymmetric intramolecular aldol reactions, as catalyzed by the natural amino acid proline .科学研究应用

合成应用

脱共轭酯化:该化合物已用于新型脱共轭酯化工艺中。Sano 等人(2006 年)报告了其在 2-环己烯基乙酸的催化酯化中的应用,采用特定的偶联试剂来提供异丙基 2-(环己-1-烯基)乙酸酯 (Sano 等人,2006 年)。

双环体系的合成:Kharchenko 等人(2008 年)描述了其在合成新型双环体系(如 4-(1,2,4-恶二唑-5-基)吡咯烷-2-酮)中的作用,展示了其在创建复杂分子结构方面的潜力 (Kharchenko 等人,2008 年)。

特发性肺纤维化的拮抗剂合成:Anderson 等人(2016 年)报告了其在非肽类 αvβ6 整合素拮抗剂(特发性肺纤维化的潜在治疗剂)的非对映选择性合成中的应用 (Anderson 等人,2016 年)。

钌(II)多吡啶配合物的合成:Bischof 等人(2013 年)在合成钌(II)二羰基配合物中使用了该化合物,用于生物传感和生物医学应用 (Bischof 等人,2013 年)。

化学性质和反应

氧化还原环化:Kang 等人(2015 年)探讨了其在与 α,β-不饱和羰基化合物进行氧化还原环化中的应用,导致合成环稠吡咯啉 (Kang 等人,2015 年)。

抗菌剂的合成:Uno 等人(1993 年)研究了其在小鼠和大鼠中的代谢,突出了其在新型抗菌剂开发中的潜力 (Uno 等人,1993 年)。

吡咯烷-1-氧基脂肪酸的合成:Hideg 和 Lex(1984 年)报告了一种合成含有吡咯烷-1-氧基环的一元和二元羧酸衍生物的方法 (Hideg 和 Lex,1984 年)。

钙拮抗剂立体选择性:Tamazawa 等人(1986 年)研究了其在钙拮抗背景下的立体选择性,提供了对分子相互作用和药效学的见解 (Tamazawa 等人,1986 年)。

安全和危害

未来方向

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles. Future research could focus on the design of new pyrrolidine compounds, taking into account the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .

属性

IUPAC Name |

1-(1,3-dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-9-8-13(2)7-5-10(9)14-6-3-4-11(14)12(15)16/h9-11H,3-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIJYVBQCBGALI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N2CCCC2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。